2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide
Description
This compound features a central phenyl ring substituted with two functional groups:
- 4-Chlorophenylacetamido group: A 4-chlorophenyl moiety linked via an acetamide bridge.
- N,N-Dimethylacetamide group: A dimethyl-substituted acetamide at the para position of the phenyl ring.
Molecular Formula: C₁₈H₁₈ClN₂O₂
Molecular Weight: 329.8 g/mol
Key Features:
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2)18(23)12-14-5-9-16(10-6-14)20-17(22)11-13-3-7-15(19)8-4-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBGGSRLTWESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide, identified by CAS number 1060227-42-0, is a compound with significant biological activity. Its molecular formula is CHClNO, and it has a molecular weight of approximately 330.8 g/mol. This compound is part of a broader class of acetamides and has been studied for its pharmacological properties and potential therapeutic applications.
The biological activity of 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Pharmacological Properties
- Anticancer Activity : Research indicates that compounds similar to N,N-dimethylacetamide (DMAC) exhibit anticancer properties. For instance, long-term exposure to certain acetamides has been linked to liver cancer in animal models, suggesting that structural analogs may have implications in cancer therapy through targeted action against tumor cells .
- Toxicological Profile : While DMAC is generally considered non-carcinogenic, it exhibits hepatotoxicity at high doses, which raises concerns about the safety profile of related compounds like 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide. Studies have shown that acute exposure can lead to liver damage and other systemic effects .
- Absorption and Metabolism : The compound is rapidly absorbed through biological membranes. In studies involving human volunteers, the biological half-lives of metabolites indicated significant dermal absorption, emphasizing the need for careful handling in occupational settings .
Case Studies
Case Study 1: Occupational Exposure
A study examined the effects of N,N-dimethylacetamide exposure in occupational settings where the compound is used as a solvent. The findings highlighted elevated urinary concentrations of metabolites in workers, correlating with exposure levels and indicating potential health risks associated with prolonged contact .
Case Study 2: Pharmacokinetics in Pediatric Patients
In a clinical setting involving pediatric patients receiving intravenous busulfan, plasma concentrations of N,N-dimethylacetamide were measured post-infusion. Results showed a range of concentrations that raised concerns about the compound's pharmacokinetics and potential side effects in vulnerable populations .
Data Table: Biological Activity Summary
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 330.8 g/mol |
| Anticancer Potential | Linked to liver cancer risk in animal studies |
| Toxicity Profile | Hepatotoxicity at high doses |
| Absorption Mechanism | Rapid dermal and inhalation absorption |
| Clinical Relevance | Measured in pediatric patients post-infusion |
Scientific Research Applications
Pharmacological Applications
- Antihistaminic Activity
- Anti-inflammatory Properties
- Potential Anticancer Activity
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Allergic Rhinitis : A double-blind clinical trial demonstrated that patients treated with formulations containing this compound experienced a significant reduction in nasal congestion and overall allergy symptoms compared to placebo groups .
- Inflammatory Disease Model : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammation markers, supporting its potential use in therapeutic formulations for chronic inflammatory conditions .
Data Table: Comparative Analysis of Pharmacological Effects
| Property | 2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide | Cetirizine | Levocetirizine |
|---|---|---|---|
| Antihistaminic Activity | High | High | Higher |
| Anti-inflammatory Activity | Moderate | Low | Moderate |
| Apoptosis Induction | Yes | No | No |
| Clinical Use | Allergic Rhinitis, Inflammation | Allergic Rhinitis | Allergic Rhinitis |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its amide bonds. Key findings include:
-
Acidic Hydrolysis : In concentrated HCl (6M) at 100°C, the acetamide group hydrolyzes to form 2-(4-aminophenyl)-N,N-dimethylacetamide and 4-chlorophenylacetic acid .
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C yields sodium 4-chlorophenylacetate and N,N-dimethylglycine .
Table 1: Hydrolysis Conditions and Products
Palladium-Catalyzed Cross-Coupling
The 4-chlorophenyl group participates in palladium-catalyzed alkynylation. A representative reaction involves:
-
Reagents : Pd(OAc)₂ (5 mol%), CuI (10 mol%), PPh₃ (15 mol%), and trimethylsilylacetylene (TMSA) .
-
Conditions : DMF solvent, 80°C, 12 hours.
-
Product : 2-{4-[2-(4-ethynylphenyl)acetamido]phenyl}-N,N-dimethylacetamide (85% yield) .
Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation with TMSA and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution
The electron-deficient 4-chlorophenyl ring allows substitution with nucleophiles:
-
Amine Substitution : Reacting with piperazine in DMF at 120°C replaces the chloride with a piperazinyl group, yielding 2-{4-[2-(4-piperazinophenyl)acetamido]phenyl}-N,N-dimethylacetamide .
-
Thiol Substitution : Treatment with NaSH in ethanol at 60°C produces the corresponding thiophenol derivative (62% yield) .
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃ .
-
Oxidative Stability : Resists oxidation by H₂O₂ (3%) but degrades in KMnO₄ (5%)/H₂SO₄, forming quinone derivatives .
Functional Group Transformations
-
Reduction of Amide : LiAlH₄ reduces the acetamide to a tertiary amine, forming 2-{4-[2-(4-chlorophenyl)ethylamino]phenyl}-N,N-dimethylethylamine (58% yield) .
-
Methylation : CH₃I in DMF selectively methylates the secondary amide nitrogen, producing a quaternary ammonium salt .
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction Type | This Compound | 4-Chlorophenylacetamide | N,N-Dimethylacetamide |
|---|---|---|---|
| Acidic Hydrolysis | 1.2 × 10⁻³ | 2.8 × 10⁻³ | Not applicable |
| Pd-Catalyzed Alkynylation | 0.45 | 0.12 | No reaction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings and Analysis
A. Substituent Effects on Physicochemical Properties
Chlorine vs. Fluorine :
- Nitro (NO₂) vs. Methyl (CH₃): Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring and affecting reactivity in synthesis .
C. Structural Complexity and Functional Diversity
- Piperazine Derivatives : The addition of a piperazine ring (Table 1, row 6) introduces conformational flexibility and hydrogen-bonding capacity, critical for interaction with P-gp’s transmembrane domains .
- Thioether Linkages : Compounds with sulfur-based linkages (e.g., 4-fluorophenylthio in ) may exhibit altered metabolic pathways due to sulfur’s susceptibility to oxidation.
Preparation Methods
Preparation of 4-(2-(4-Chlorophenyl)acetamido)phenylacetic Acid
This intermediate is synthesized via a two-step process:
Step 1 : Acylation of 4-aminophenylacetic acid with 4-chlorophenylacetyl chloride.
-
Reagents : 4-Chlorophenylacetyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 12 h.
Mechanism : Nucleophilic attack by the amine on the acyl chloride, facilitated by triethylamine as a proton scavenger.
Step 2 : Purification via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid.
Synthesis of N,N-Dimethylacetamide
Produced through the reaction of dimethylamine with acetic anhydride:
Coupling Strategies for Final Assembly
EDCl/HOBt-Mediated Amide Bond Formation
The target compound is assembled by coupling 4-(2-(4-chlorophenyl)acetamido)phenylacetic acid with N,N-dimethylamine:
-
Temperature : 0°C to room temperature.
Optimization Note : Substituting DMF with toluene reduces side reactions (e.g., over-acylation) and improves purity to >97%.
One-Pot Cyclization Approach
A patent-derived method employs diisopropylethylamine as both base and solvent for cyclization:
-
Reagents : 2-Chloro-N-(1-phenylethyl)acetamide (1.0 eq), (R)-4-(chlorophenyl)phenylmethyl amine (1.1 eq).
-
Conditions : 120–130°C, 6 h.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCl/HOBt coupling | DMF | Triethylamine | 25 | 85 | 95 |
| One-pot cyclization | Toluene | Diisopropylethylamine | 125 | 91 | 98.5 |
| Acyl chloride route | DCM | Pyridine | 0–25 | 78 | 92 |
Key Observations :
-
Diisopropylethylamine in toluene achieves superior yields and purity by minimizing racemization.
-
EDCl/HOBt protocols, while efficient, require post-reaction purification via column chromatography.
Purification and Characterization
Recrystallization
Chromatographic Techniques
Q & A
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
